![molecular formula C8H9BrN2S B3271173 N-methyl-1,3-benzothiazol-2-amine hydrobromide CAS No. 54237-38-6](/img/structure/B3271173.png)
N-methyl-1,3-benzothiazol-2-amine hydrobromide
Overview
Description
“N-methyl-1,3-benzothiazol-2-amine hydrobromide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research . It is used as a pharmaceutical intermediate . The molecular formula is C8H9BrN2S and the molecular weight is 245.139 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as N-methyl-1,3-benzothiazol-2-amine hydrobromide, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of N-methyl-1,3-benzothiazol-2-amine hydrobromide is characterized by the presence of a benzothiazole ring, which is a bicyclic system containing a benzene ring fused to a thiazole ring . The carbon at the 2nd position of the benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazoles, including N-methyl-1,3-benzothiazol-2-amine hydrobromide, can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Scientific Research Applications
- Building Block for Drug Synthesis : N-methyl-1,3-benzothiazol-2-amine hydrobromide serves as a crucial building block in the synthesis of innovative drug candidates . Researchers use it to create novel pharmaceutical compounds with potential therapeutic effects.
- Antibacterial Agents : Some derivatives of this compound have been investigated for their antibacterial properties . Scientists explore its potential as an active ingredient in new antibiotics or antimicrobial agents.
Pharmaceutical Research
Mechanism of Action
While the specific mechanism of action for N-methyl-1,3-benzothiazol-2-amine hydrobromide is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For example, they have shown anti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis .
Future Directions
Benzothiazole derivatives, including N-methyl-1,3-benzothiazol-2-amine hydrobromide, have a high degree of structural diversity and a broad spectrum of biological activities, making them vital for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
N-methyl-1,3-benzothiazol-2-amine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.BrH/c1-9-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGKLZSZPIWJLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2S1.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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